molecular formula C21H35BN2O3 B3067842 1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 179739-00-5

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3067842
CAS No.: 179739-00-5
M. Wt: 374.3 g/mol
InChI Key: SDPRJQXNBPRPBM-UHFFFAOYSA-N
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Description

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate-containing urea derivative characterized by an octyl alkyl chain attached to the urea nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group on the phenyl ring. The octyl chain confers lipophilicity, influencing solubility and membrane permeability, which may be advantageous in medicinal chemistry or material science applications .

Properties

IUPAC Name

1-octyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35BN2O3/c1-6-7-8-9-10-11-15-23-19(25)24-18-14-12-13-17(16-18)22-26-20(2,3)21(4,5)27-22/h12-14,16H,6-11,15H2,1-5H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRJQXNBPRPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule decomposes into three structural components:

  • Arylboronate ester moiety : Derived from 3-bromophenylboronic acid pinacol ester or analogous precursors.
  • Urea linkage : Introduced via reaction between an aromatic amine and octyl isocyanate.
  • Octyl chain : Incorporated during urea formation using octyl isocyanate.

Critical challenges include preserving boronate ester stability during urea coupling and preventing hydrolysis of the dioxaborolane ring. Industrial routes prioritize anhydrous conditions and inert atmospheres to mitigate these issues.

Synthetic Routes and Reaction Optimization

Boronate Ester Synthesis via Suzuki-Miyaura Coupling

The boronate ester is typically installed through palladium-catalyzed cross-coupling. A representative protocol involves:

  • Reactants : 3-Bromophenylurea derivative (1 eq), bis(pinacolato)diboron (1.2 eq)
  • Catalyst system : Pd(dppf)Cl₂ (0.05 eq), potassium acetate (3 eq)
  • Conditions : Dioxane, 80°C, 12 hr under N₂
  • Yield : 78-85% after column chromatography (silica gel, hexane/EtOAc 4:1).

This method benefits from commercial availability of boronic ester precursors and scalability. Alternative iridium-catalyzed C–H borylation has been reported but remains less prevalent due to regioselectivity challenges.

Urea Formation Strategies

Isocyanate-Mediated Coupling

The most widely adopted method employs octyl isocyanate under mild conditions:

  • Step 1 : 3-Aminophenylboronate ester (1 eq) dissolved in anhydrous dichloromethane
  • Step 2 : Octyl isocyanate (1.1 eq) added dropwise at 0°C
  • Step 3 : Stirring at room temperature for 6 hr
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent removal
  • Yield : 82-90%.
Carbodiimide-Activated Urea Synthesis

For laboratories lacking isocyanate availability:

  • Reactants : 3-Aminophenylboronate ester (1 eq), octylamine (1 eq), 1,1'-carbonyldiimidazole (CDI, 1.2 eq)
  • Conditions : THF, 0°C → RT, 24 hr
  • Yield : 68-75%.

Industrial-Scale Production Considerations

Commercial manufacturing (e.g., GlpBio, AKSci) employs continuous flow reactors to enhance reproducibility:

Parameter Laboratory Scale Industrial Process
Reaction Volume 0.1-1 L 500-1000 L
Temperature Control Oil bath Jacketed reactors
Purification Column chromatography Crystallization
Annual Output 10-100 g 50-100 kg

Key industrial optimizations include:

  • In-line FTIR monitoring for real-time reaction tracking
  • Automated crystallization using antisolvent precipitation (heptane/EtOAc)
  • Particle size control via sonication during isolation.

Purification and Characterization

Chromatographic Purification

Crude product is typically purified using:

  • Stationary phase : Silica gel (230-400 mesh)
  • Mobile phase : Gradient elution from hexane/EtOAc (4:1) to (1:1)
  • Purity post-purification : 95-98% (HPLC).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.89 (t, J=6.8 Hz, 3H, CH₂CH₃)
  • δ 1.25-1.33 (m, 10H, B-O-C(CH₃)₂)
  • δ 3.21 (q, J=6.6 Hz, 2H, NHCH₂)
  • δ 6.92 (s, 1H, NH), 7.38-7.45 (m, 4H, Ar-H).

LC-MS (ESI+) : m/z 375.3 [M+H]⁺ (calc. 374.34).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Index
Isocyanate-mediated 82-90 95-98 High 1.0
CDI-activated 68-75 90-93 Moderate 1.8
Flow chemistry 85-88 97-99 Very High 0.7

Isocyanate routes dominate due to superior yield and lower reagent costs, while flow chemistry emerges as the preferred industrial approach.

Mechanistic Insights into Key Reactions

Boronate Ester Formation

The Suzuki coupling proceeds through oxidative addition of Pd⁰ to the aryl bromide, transmetallation with the boronate, and reductive elimination to form the C–B bond. Pinacol protects the boronic acid from protodeboronation during subsequent steps.

Urea Bond Formation

Isocyanate reacts via nucleophilic attack by the aromatic amine, forming a carbamate intermediate that tautomerizes to urea. CDI activation follows a similar pathway, generating an imidazolide intermediate prior to amine addition.

Chemical Reactions Analysis

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Mechanism of Action

The mechanism by which 1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Safety : Methyl derivatives pose higher acute toxicity risks (H302) compared to ethyl/octyl analogs, possibly due to metabolic pathways .
  • Storage : Bis-boronate and para-substituted derivatives often require inert atmospheres to prevent boronate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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